

An In-depth Technical Guide to Benzyl-PEG2-CH₂COOH

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Compound of Interest

Compound Name: Benzyl-PEG2-CH₂COOH

Cat. No.: B1589345

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH₂COOH, also known by its IUPAC name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and medicinal chemistry. Its structure incorporates a benzyl-protected hydroxyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This unique combination of features makes it a valuable building block for the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The benzyl group provides a stable protecting group for a hydroxyl functionality or can serve as a hydrophobic terminus. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or synthetic ligands, through the formation of a stable amide bond. This guide provides a comprehensive overview of the technical details, experimental protocols, and applications of **Benzyl-PEG2-CH₂COOH**.

Core Properties and Specifications

A summary of the key physicochemical properties of **Benzyl-PEG2-CH₂COOH** is presented in the table below. These properties are essential for its handling, characterization, and

application in chemical synthesis.

Property	Value
IUPAC Name	3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid
Synonyms	Benzyl-PEG2-propanoic acid, 3-(2-(Benzyloxy)ethoxy)propanoic acid
CAS Number	93206-09-8
Molecular Formula	C ₁₃ H ₁₈ O ₅
Molecular Weight	254.28 g/mol
Appearance	White to off-white solid or oil
Purity	Typically ≥95%
Solubility	Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Aqueous solubility is pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.
Storage Conditions	Store at -20°C for long-term storage, protected from light and moisture. For short-term use, storage at 2-8°C is acceptable.

Applications in Drug Discovery and Development

The primary application of **Benzyl-PEG2-CH₂COOH** lies in its role as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is critical for the efficacy of a PROTAC, as its length and composition dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The PEG2 spacer in **Benzyl-PEG2-CH₂COOH** provides a defined length and hydrophilicity that can be optimal for inducing protein degradation.

Experimental Protocols

The following protocols provide detailed methodologies for the use of **Benzyl-PEG2-CH₂COOH** in common bioconjugation applications.

Protocol 1: Amide Coupling to a Primary Amine using EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of **Benzyl-PEG2-CH₂COOH** to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using carbodiimide chemistry.

Materials:

- **Benzyl-PEG2-CH₂COOH**
- Amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
- Anhydrous N,N-Dimethylformamide (DMF) or a suitable reaction buffer (e.g., MES buffer, pH 5.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)
- Quenching solution (e.g., Tris buffer or hydroxylamine)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve **Benzyl-PEG2-CH₂COOH** (1.0 equivalent) in anhydrous DMF or activation buffer.
 - Add NHS (or sulfo-NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

- Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester.
- Conjugation to Amine:
 - Dissolve the amine-containing molecule (1.0-1.2 equivalents) in the conjugation buffer.
 - Add the activated **Benzyl-PEG2-CH2COOH** solution to the amine solution.
 - Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.
- Purification:
 - Purify the conjugate using a suitable chromatographic technique to remove unreacted starting materials and byproducts.

Protocol 2: PROTAC Synthesis - Amide Coupling using HATU

This protocol outlines the use of **Benzyl-PEG2-CH2COOH** in the synthesis of a PROTAC, where it is coupled to an amine-functionalized E3 ligase ligand or target protein ligand using HATU as the coupling agent.

Materials:

- **Benzyl-PEG2-CH2COOH** (1.0 equivalent)
- Amine-functionalized ligand (e.g., pomalidomide derivative) (1.1 equivalents)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

- Anhydrous N,N-Dimethylformamide (DMF)

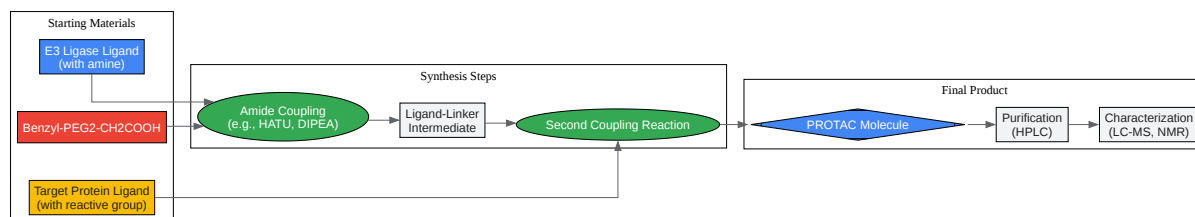
Procedure:

- Reaction Setup:
 - In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve **Benzyl-PEG2-CH2COOH** and the amine-functionalized ligand in anhydrous DMF.
 - Add DIPEA to the solution and stir for a few minutes.
 - Add HATU to the reaction mixture.
- Reaction:
 - Stir the reaction at room temperature for 1-4 hours.
 - Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
 - Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing **Benzyl-PEG2-CH2COOH** as the linker.

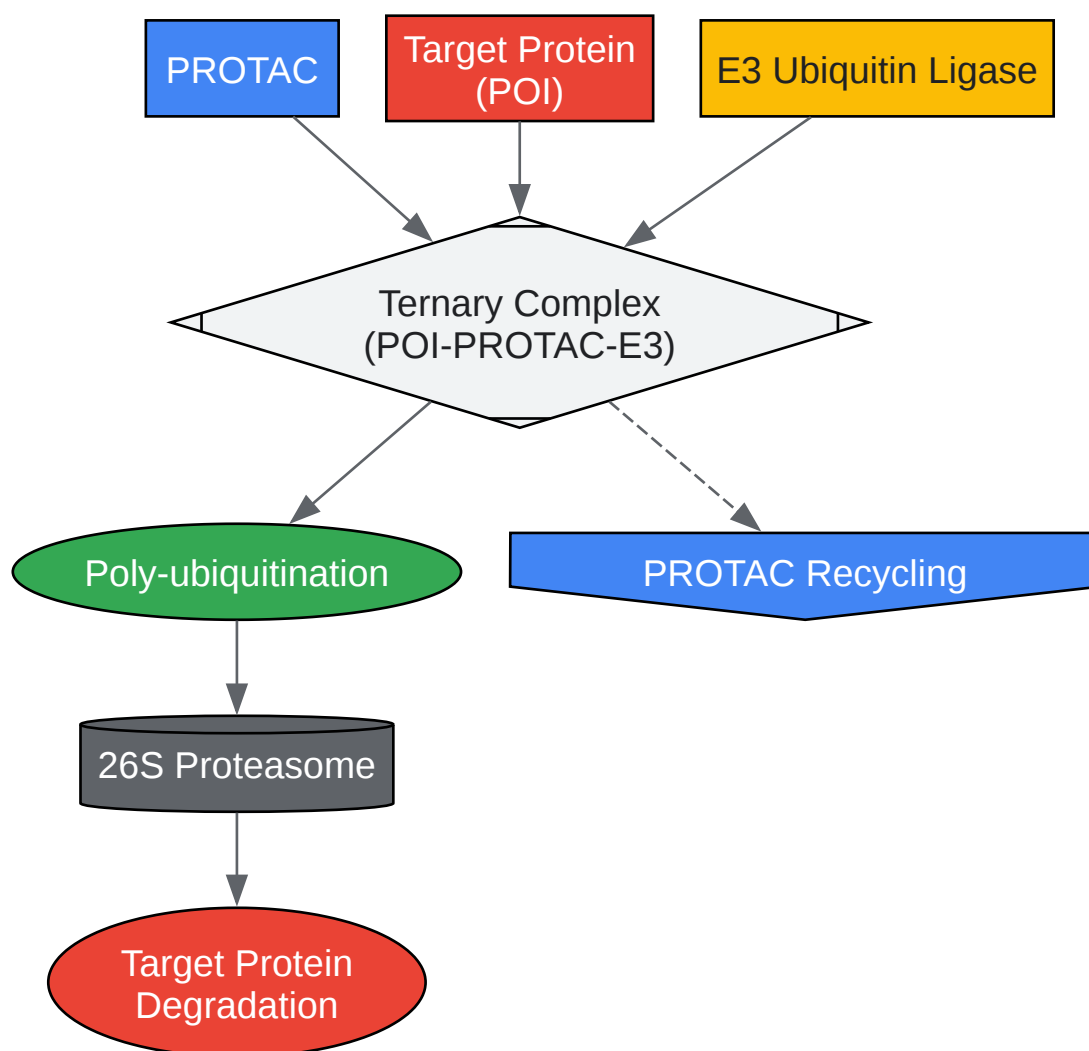


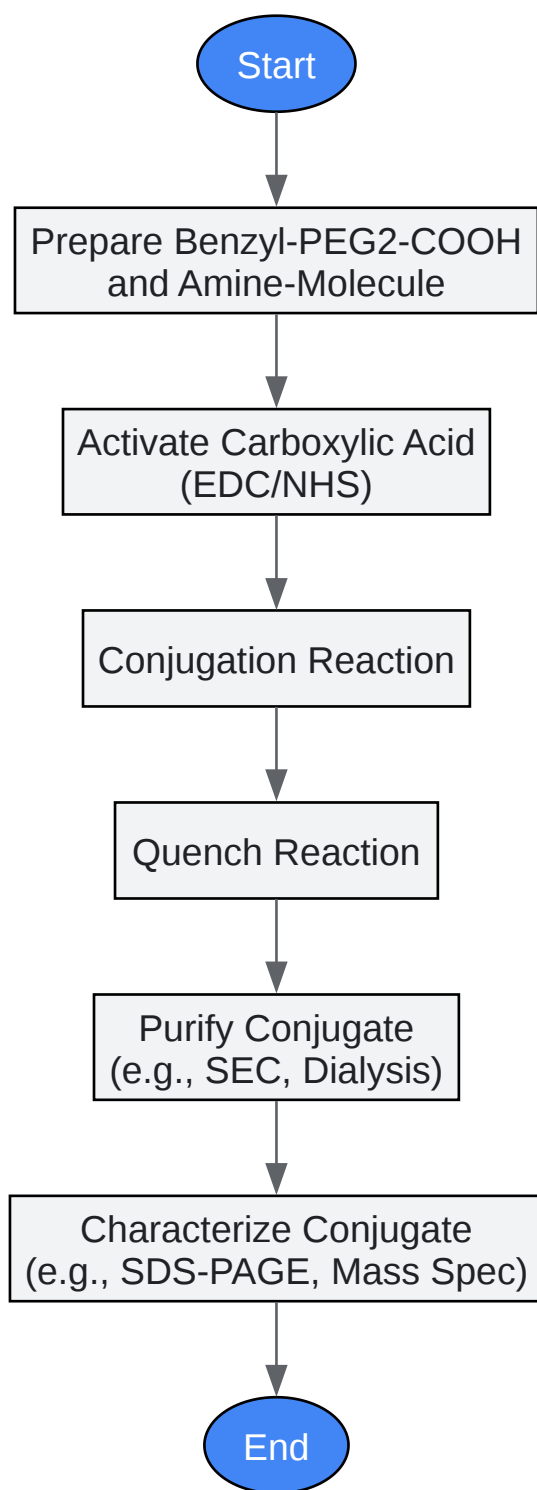
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Caption: A generalized workflow for PROTAC synthesis using **Benzyl-PEG2-CH2COOH**.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of targeted protein degradation induced by a PROTAC molecule.





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